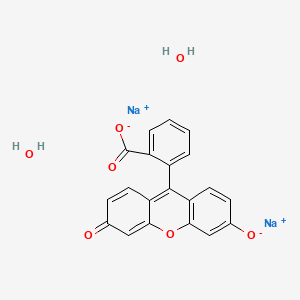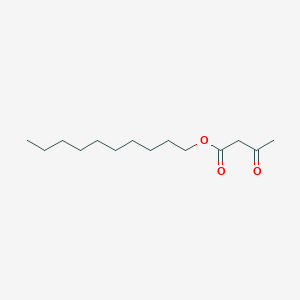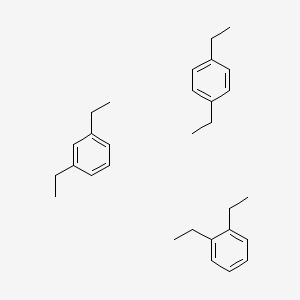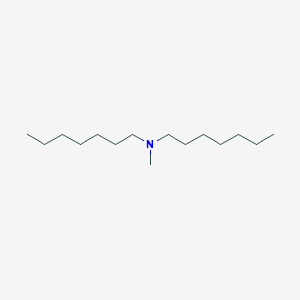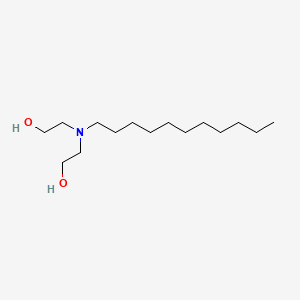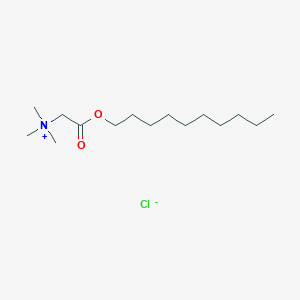
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, fabric softeners, and surfactants. This particular compound combines the properties of carboxymethyl groups and long-chain alcohols, making it useful in diverse fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium chloride ester with 1-decanol typically involves the esterification of (Carboxymethyl)trimethylammonium chloride with 1-decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
化学反应分析
Types of Reactions
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of personal care products, detergents, and fabric softeners.
作用机制
The antimicrobial activity of (Carboxymethyl)trimethylammonium chloride ester with 1-decanol is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic chain of 1-decanol interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The quaternary ammonium group further enhances this effect by interacting with negatively charged components of the cell membrane .
相似化合物的比较
Similar Compounds
(3-Carboxypropyl)trimethylammonium chloride: Similar structure but with a shorter alkyl chain.
(2-Isopropyl-5-methyl-cyclohexyloxycarbonylmethyl)-trimethylammonium chloride: Contains a cyclohexyl group instead of a linear alkyl chain.
Trimethyl-(2-oxo-benzothiazol-3-ylmethyl)-ammonium chloride: Contains a benzothiazole group.
Uniqueness
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol is unique due to its combination of a long hydrophobic chain and a quaternary ammonium group, which provides enhanced antimicrobial properties and makes it suitable for a wide range of applications .
属性
IUPAC Name |
(2-decoxy-2-oxoethyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO2.ClH/c1-5-6-7-8-9-10-11-12-13-18-15(17)14-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYCMJUNFFXFLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
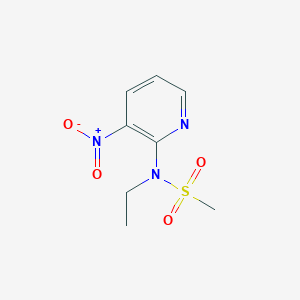
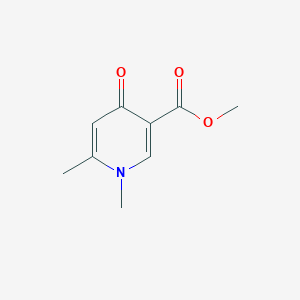
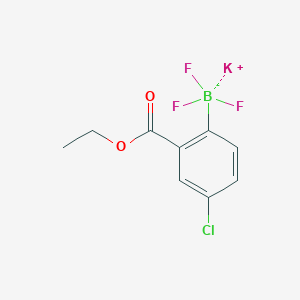
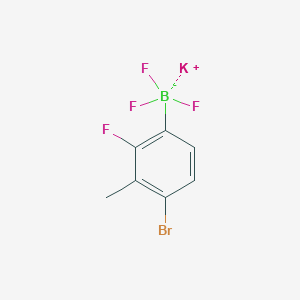
![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)
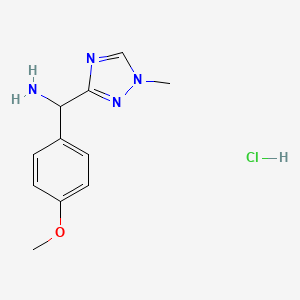
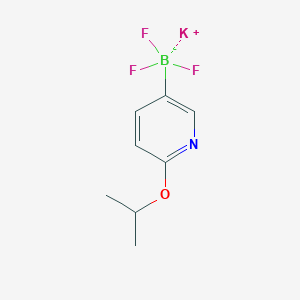
![(3Z)-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8006363.png)
